molecular formula C18H14ClN3O3 B11076611 4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B11076611
M. Wt: 355.8 g/mol
InChI Key: XDGWTPBUJFTWOF-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 4-(1H-pyrrol-1-yl)benzylamine under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The pyrrole ring can undergo oxidation reactions, leading to the formation of different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 4-amino-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyrrole derivatives.

Scientific Research Applications

4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitro-N-[4-(1H-indol-1-yl)benzyl]benzamide
  • 4-chloro-3-nitro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide
  • 4-chloro-3-nitro-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide

Uniqueness

4-chloro-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-3-nitro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C18H14ClN3O3/c19-16-8-5-14(11-17(16)22(24)25)18(23)20-12-13-3-6-15(7-4-13)21-9-1-2-10-21/h1-11H,12H2,(H,20,23)

InChI Key

XDGWTPBUJFTWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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